molecular formula C5H2ClF3S B8051890 2-Chloro-3-trifluoromethyl-thiophene

2-Chloro-3-trifluoromethyl-thiophene

Cat. No.: B8051890
M. Wt: 186.58 g/mol
InChI Key: BUDUFCQPCLPLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-trifluoromethyl-thiophene is a versatile synthetic intermediate designed for advanced research and development. Its unique structure, incorporating both chloro and strongly electron-withdrawing trifluoromethyl substituents on the thiophene ring, makes it a valuable building block in organic synthesis. This compound is particularly useful in constructing complex molecules for pharmaceutical discovery and the development of functional materials. Thiophene derivatives are recognized for their broad applications in medicinal chemistry, including use in antimicrobial, anti-inflammatory, and antitumor agents . Furthermore, trifluoromethyl-substituted thiophenes are of significant interest in materials science, where they serve as key components in the development of organic electronic materials, such as acceptors in polymer solar cells due to their ability to tune optical and electronic properties . Researchers utilize this reagent to introduce the thiophene scaffold and modulate the electron-density of target molecules. Handle with appropriate precautions in a well-ventilated laboratory setting using personal protective equipment. This product is FOR RESEARCH USE ONLY (RUO) and is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS, OR FOR HUMAN USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDUFCQPCLPLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 3 Trifluoromethyl Thiophene and Its Structural Analogs

Direct Introduction of Trifluoromethyl and Halogen Moieties

The direct installation of trifluoromethyl and halogen groups onto a pre-existing thiophene (B33073) ring or its precursors is a primary strategy for synthesizing compounds like 2-chloro-3-trifluoromethyl-thiophene. This approach includes electrophilic and radical trifluoromethylation methods, as well as vicinal halo-trifluoromethylation of unsaturated precursors.

Electrophilic Trifluoromethylation Strategies in Thiophene Synthesis

Electrophilic trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group into aromatic systems. Hypervalent iodine reagents are often employed as electrophilic sources of the CF₃ unit. acs.org For thiophene derivatives, regioselectivity can be controlled through the use of directing groups.

Research has shown that thiophene derivatives can be regioselectively trifluoromethylated at the ortho position relative to a pivalamido-directing group under copper(I) catalysis. acs.org Interestingly, the inherent directing properties of the sulfur atom in the thiophene ring can override the directing group's influence. For instance, 2-thienyl pivalamide (B147659) undergoes trifluoromethylation ortho to the sulfur atom. In the case of 3-substituted thiophenes, trifluoromethylation occurs preferentially ortho to both the sulfur atom and the directing group. acs.org The development of these reagents often involves modifying the electronic properties of the aromatic ring system to enhance reactivity. acs.org

Table 1: Regioselective Electrophilic Trifluoromethylation of Thiophene Derivatives

Thiophene SubstrateDirecting GroupPosition of TrifluoromethylationCatalystReagent Type
2-Thienyl pivalamidePivalamidoOrtho to sulfur atomCu(I)Hypervalent Iodine Reagent
3-Substituted thiophenesPivalamidoOrtho to sulfur and directing groupCu(I)Hypervalent Iodine Reagent

Radical Trifluoromethylation Processes Applied to Thiophene Derivatives

Radical trifluoromethylation offers a complementary approach for functionalizing thiophene derivatives. rsc.org These processes involve the generation of a trifluoromethyl radical (•CF₃), which then reacts with the thiophene substrate.

A variety of reagents and methods can be used to generate •CF₃ radicals. Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) is a versatile reagent that can participate in radical trifluoromethylation reactions. nih.govacs.orgacs.org Another common precursor is trifluoromethanesulfonyl chloride (CF₃SO₂Cl), which can generate •CF₃ radicals under visible light irradiation in the presence of an organophotocatalyst. chemistryviews.org This method has been successfully applied to the S-trifluoromethylation of aromatic and heteroaromatic thiols. chemistryviews.org The reaction proceeds via a single-electron transfer (SET) from the photoexcited catalyst to CF₃SO₂Cl, leading to the formation of the trifluoromethyl radical. chemistryviews.org

Co-thermolysis of thiophene with bis(trifluoromethyl) peroxide (BTMP) at high temperatures (200 °C) has also been shown to produce regioisomeric mixtures of trifluoromethoxylated thiophenes, although this method can also lead to polymer formation. fu-berlin.de

Table 2: Reagents for Radical Trifluoromethylation of Thiophene Derivatives

Reagent/MethodRadical PrecursorConditionsApplication
Trifluoromethyl Thianthrenium Triflate (TT-CF₃⁺OTf⁻)TT-CF₃⁺OTf⁻VariesTrifluoromethylation of heterocycles
Visible-light photocatalysisTrifluoromethanesulfonyl chloride (CF₃SO₂Cl)Blue LED light, organophotocatalystS-trifluoromethylation of thiols
Co-thermolysisBis(trifluoromethyl) peroxide (BTMP)200 °CTrifluoromethoxylation of thiophene

Vicinal Halo-trifluoromethylation of Unsaturated Precursors to Thiophenes

The simultaneous introduction of a halogen atom and a trifluoromethyl group across a double or triple bond, known as vicinal halo-trifluoromethylation, is a highly efficient method for creating densely functionalized building blocks. rsc.orgresearchgate.netnih.govnih.gov These building blocks can then potentially be used in subsequent reactions to construct the thiophene ring. This strategy is particularly attractive as it is step- and atom-economical. nih.gov

A wide range of alkenes and alkynes can undergo halo-trifluoromethylation. nih.gov The reactions can be initiated by various means, including metal catalysis, photoredox catalysis, and electrochemical methods. researchgate.netnih.gov For example, regioselective chlorotrifluoromethylation of alkenes has been achieved using CF₃SO₂Na and MgCl₂ in an electrochemical cell with a manganese catalyst. nih.gov Visible-light-mediated processes using a ruthenium photocatalyst can also effect the vicinal chlorotrifluoromethylation of styrene (B11656) derivatives. nih.gov

While these methods are broadly applicable to unsaturated systems, their specific application to sulfur-containing precursors for direct thiophene synthesis would be a novel extension. The resulting halo-trifluoromethylated intermediates would be versatile substrates for cyclization reactions. rsc.orgnih.gov

Cyclization Strategies for Thiophene Ring Formation

An alternative to functionalizing a pre-formed thiophene ring is to construct the ring from acyclic precursors that already contain the desired substituents or functional groups that can be easily converted.

Metal-Catalyzed and Base-Promoted Heterocyclization of Sulfur-Containing Alkyne Precursors

Metal-catalyzed cyclization reactions are a cornerstone of modern organic synthesis for constructing heterocyclic frameworks. thieme-connect.de For thiophene synthesis, sulfur-containing alkyne precursors are valuable starting materials. The use of β-CF₃-1,3-enynes as fluorine-containing building blocks has gained attention due to their unique reactivity. researchgate.net Transition metals can coordinate with the unsaturated bonds in these precursors to direct the course of the cyclization. researchgate.net For example, iron(II) bromide has been shown to promote the cycloaddition of 1,3-enynes to form complex heterocyclic structures. researchgate.net

Furthermore, transition-metal-free methods have been developed for the dehydrogenative cyclization of thioethers to form sulfur-containing heterocycles. organic-chemistry.org These reactions can proceed via either radical or ionic pathways depending on the substrate and reaction conditions. organic-chemistry.org

Iodocyclization and Carbocyclization Approaches to Substituted Thiophenes

Iodocyclization presents a direct and regioselective route to iodo-substituted thiophenes, which are valuable intermediates for further functionalization through cross-coupling reactions. organic-chemistry.orgacs.org A mild and efficient method involves the reaction of 1-mercapto-3-yn-2-ol derivatives with molecular iodine in the presence of sodium bicarbonate. organic-chemistry.orgnih.gov This reaction proceeds smoothly at room temperature to afford a variety of substituted 3-iodothiophenes in good to excellent yields. organic-chemistry.orgacs.org

The proposed mechanism for this transformation involves the formation of an iodonium (B1229267) cation intermediate, which then undergoes a 5-endo-dig cyclization followed by dehydrative aromatization to yield the 3-iodothiophene (B1329286) product. organic-chemistry.orgacs.org This method is versatile and tolerates a range of substituents on the starting material. organic-chemistry.orgacs.org The resulting 3-iodothiophenes can then serve as precursors for the introduction of a trifluoromethyl group.

Table 3: Iodocyclization of 1-Mercapto-3-yn-2-ol Derivatives to 3-Iodothiophenes

Starting Material (Substituents on Alkyne)ReagentsConditionsProductYieldReference
PhenylI₂, NaHCO₃MeCN, 25 °C, 5 h2,5-Dimethyl-4-phenyl-3-iodothiophene85% acs.org
4-MethoxyphenylI₂, NaHCO₃MeCN, 25 °C, 5 h4-(4-Methoxyphenyl)-2,5-dimethyl-3-iodothiophene88% acs.org
n-HexylI₂, NaHCO₃MeCN, 25 °C, 5 h4-(n-Hexyl)-2,5-dimethyl-3-iodothiophene82% acs.org
CyclohexenylI₂, NaHCO₃MeCN, 25 °C, 5 h4-(Cyclohexen-1-yl)-2,5-dimethyl-3-iodothiophene78% acs.org

Elaboration of Trifluoromethyl-α,β-ynones as Versatile Building Blocks for Fluorinated Thiophenes

The synthesis of trifluoromethyl-substituted thiophenes can be effectively achieved using trifluoromethyl-α,β-ynones as key starting materials. researchgate.net These ynones are powerful building blocks due to their dual electrophilic sites, which allow for versatile annulation strategies to construct the thiophene ring.

One prominent method involves the Fiesselmann thiophene synthesis, which has been adapted for these fluorinated substrates. This reaction typically involves the condensation of a β-keto-dithioester or a related precursor with an activated acetylene. In the context of trifluoromethyl-α,β-ynones, these compounds can react with a source of sulfur and a suitable carbon fragment to build the thiophene core regioselectively.

A notable approach is the reaction of ynone trifluoroborate salts with alkylthiols. organic-chemistry.org This base-promoted condensation proceeds with high efficiency and complete regiocontrol to yield thiophene trifluoroborates. organic-chemistry.org These intermediates can then be further functionalized. While this specific example leads to borylated thiophenes, the underlying principle of reacting a trifluoromethyl-ynone derivative with a sulfur nucleophile is a cornerstone for building the trifluoromethyl-thiophene scaffold.

The general reaction scope for the synthesis of functionalized thiophenes from ynones is broad, accommodating various substituents on the ynone and the sulfur-containing reactant.

Table 1: Synthesis of Functionalized Thiophenes from Ynone Derivatives

Ynone Reactant Sulfur Source/Co-reactant Product Type Key Features Reference
Ynone trifluoroborate salts Alkylthiols Thiophene trifluoroborates High yield, complete regiocontrol, mild conditions. organic-chemistry.org organic-chemistry.org
Trifluoromethyl-α,β-ynones β-Enamino esters/ketones Trifluoromethylpyridine derivatives Bohlmann-Rahtz heteroannulation, good yields. researchgate.net researchgate.net

Post-Synthetic Functional Group Interconversions on the this compound Nucleus

Once the this compound core is assembled, its chemical reactivity can be harnessed to introduce a wide array of functional groups through post-synthetic modifications. These transformations are crucial for developing derivatives with specific electronic and steric properties for various applications.

Nucleophilic Displacement Reactions on Halo-trifluoromethylthiophenes

The chlorine atom at the 2-position of the thiophene ring is susceptible to nucleophilic aromatic substitution (SNA_r_), albeit influenced by the strong electron-withdrawing nature of the adjacent trifluoromethyl group. The reactivity of halides in such reactions generally follows the order I > Br > Cl. vanderbilt.edu

While direct nucleophilic substitution on this compound itself is challenging, related halo-trifluoromethyl-heterocycles undergo such transformations. For instance, the displacement of a halogen on a similar electron-deficient aromatic system can be achieved with various nucleophiles. In a related context, the synthesis of a benzothiazinone involved the competitive nucleophilic attack of piperidine (B6355638) on a 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate intermediate. researchgate.net This demonstrates the principle of nucleophilic attack on a chlorinated, trifluoromethyl-substituted aromatic ring, which can lead to the displacement of the chloro group. researchgate.net

The low reactivity of certain chlorinated thiophenes in nucleophilic substitution reactions has been noted, particularly when the trifluoromethyl group exerts a strong deactivating effect. researchgate.net However, under appropriate conditions with highly reactive nucleophiles or catalytic activation, displacement can be facilitated.

Table 2: Representative Nucleophilic Displacement Reactions on Halogenated Aromatic Systems

Substrate Nucleophile Product Reaction Conditions Reference
Sulfonate Esters Sodium Halide (e.g., NaI) Alkyl Halides Acetone, reflux (Finkelstein Reaction). vanderbilt.edu vanderbilt.edu
Primary/Secondary Alkyl Halides Azide (e.g., NaN3) Alkyl Azides Polar aprotic solvents. masterorganicchemistry.com masterorganicchemistry.com

Modifications of Alkyl Halide Substituted Thiophenes (e.g., from chloromethyl precursors)

A key strategy for elaborating the this compound scaffold involves functionalizing a side chain, such as a chloromethyl group. The compound 2-chloro-3-(chloromethyl)thiophene (B22618) serves as a valuable intermediate for this purpose. nbinno.com The chloromethyl group is a reactive handle that can readily undergo nucleophilic substitution reactions (SN2), allowing for the introduction of diverse functionalities. masterorganicchemistry.com

The synthesis of 2-chloro-3-(chloromethyl)thiophene can be achieved through the chloromethylation of 2-chlorothiophene (B1346680) using formaldehyde (B43269) and hydrochloric acid. nbinno.com Once formed, the chloromethyl group can be displaced by a variety of nucleophiles. A primary application is in the synthesis of the antifungal agent Tioconazole, where it undergoes an O-alkylation reaction. nbinno.com

The versatility of the chloromethyl group is a cornerstone of synthetic organic chemistry, providing access to alcohols, ethers, thiols, azides, and many other functional groups. masterorganicchemistry.com

Table 3: Functional Group Interconversions of a Chloromethyl Group

Starting Material Reagent/Nucleophile Product Functional Group Reaction Type Reference
Alkyl Chloride H2O or R-OH Alcohol or Ether SN1 (solvolysis). masterorganicchemistry.com masterorganicchemistry.com
Alkyl Chloride R-SH Thiol SN2 masterorganicchemistry.com
Alkyl Chloride NaN3 Azide SN2 masterorganicchemistry.com

Investigating the Reactivity and Transformative Chemistry of 2 Chloro 3 Trifluoromethyl Thiophene Derivatives

Carbon-Carbon Bond Formation Reactions

The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. For 2-Chloro-3-trifluoromethyl-thiophene, the reactive C-Cl bond at the 2-position is the primary site for such transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)–C(sp²) bonds, and the Suzuki-Miyaura coupling is a prominent example frequently applied to thiophene (B33073) derivatives. nih.gov In this context, this compound can act as the electrophilic partner, reacting with various organoboron compounds. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand (e.g., phosphines like S-Phos or X-Phos) and a base. msu.edu The chloride at the 2-position serves as the leaving group, and its reactivity is enhanced by the adjacent electron-withdrawing trifluoromethyl group. msu.eduresearchgate.net This methodology allows for the direct installation of aryl, heteroaryl, or vinyl groups at the 2-position of the thiophene ring, providing a convergent route to complex, substituted thiophenes. acs.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalyst/LigandBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃2-Phenyl-3-trifluoromethyl-thiophene
4-Methoxyphenylboronic acidPd₂(dba)₃ / S-PhosK₃PO₄2-(4-Methoxyphenyl)-3-trifluoromethyl-thiophene
Thiophene-3-boronic acidPd(OAc)₂ / X-PhosCs₂CO₃2-(Thiophen-3-yl)-3-trifluoromethyl-thiophene
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)K₂CO₃2-Vinyl-3-trifluoromethyl-thiophene

Beyond palladium-catalyzed couplings, other methods can be employed to form carbon-carbon bonds. One of the most established is the Grignard reaction. youtube.com This process involves two key steps: first, the formation of a Grignard reagent from this compound by reacting it with magnesium metal. The resulting organomagnesium compound, 3-(Trifluoromethyl)thiophen-2-ylmagnesium chloride, is a potent nucleophile.

In the second step, this Grignard reagent can be reacted with a variety of carbon-based electrophiles. youtube.com For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide (CO₂) produces a carboxylic acid, and reaction with nitriles can lead to ketones after hydrolysis. This pathway offers a robust method for introducing a range of functionalized alkyl and acyl groups at the 2-position.

Table 2: Grignard-Based Carbon-Carbon Bond Formations

ElectrophileInitial ProductFinal Product (after workup)
Formaldehyde (B43269) (HCHO)(3-(Trifluoromethyl)thiophen-2-yl)methanolate(3-(Trifluoromethyl)thiophen-2-yl)methanol
Acetone (CH₃COCH₃)2-(3-(Trifluoromethyl)thiophen-2-yl)propan-2-olate2-(3-(Trifluoromethyl)thiophen-2-yl)propan-2-ol
Carbon Dioxide (CO₂)3-(Trifluoromethyl)thiophene-2-carboxylate3-(Trifluoromethyl)thiophene-2-carboxylic acid
Benzonitrile (PhCN)Phenyl(3-(trifluoromethyl)thiophen-2-yl)methaniminePhenyl(3-(trifluoromethyl)thiophen-2-yl)methanone

Transformations Involving Heteroatoms

The reactivity of this compound is also defined by transformations involving the introduction of or changes to heteroatoms, either through substitution at the C-Cl bond or by direct reaction at the sulfur atom of the thiophene ring.

The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAᵣ). The reaction is facilitated by the strong electron-withdrawing nature of the adjacent trifluoromethyl group, which stabilizes the negatively charged Meisenheimer complex intermediate. Research on analogous 2-fluoro-3-trifluoromethylthiophenes has shown that the halogen at position 2 is readily displaced by various nucleophiles. clockss.org This reactivity allows for the introduction of a wide range of heteroatom-containing functional groups. Common nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines can effectively displace the chloride to form ethers, thioethers, and substituted amines, respectively.

Table 3: Nucleophilic Substitution Reactions

NucleophileSolventProduct
Sodium Methoxide (NaOMe)Methanol2-Methoxy-3-trifluoromethyl-thiophene
Sodium Thiophenoxide (NaSPh)DMF2-(Phenylthio)-3-trifluoromethyl-thiophene
Piperidine (B6355638)Dioxane1-(3-(Trifluoromethyl)thiophen-2-yl)piperidine
Sodium Azide (NaN₃)DMSO2-Azido-3-trifluoromethyl-thiophene

The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) or, more commonly, a sulfone (thiophene 1,1-dioxide). This transformation dramatically alters the electronic properties and reactivity of the heterocyclic ring. The oxidation is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting this compound 1,1-dioxide is a highly electron-deficient system. The sulfone group enhances the electrophilicity of the ring, making it a potent Michael acceptor and a reactive diene in Diels-Alder reactions. The electron-withdrawing character of the trifluoromethyl group further influences the reactivity of these oxidized species. researchgate.net

Table 4: Oxidation of the Thiophene Sulfur

Oxidizing AgentEquivalentsPrimary Product
m-CPBA~1.1This compound 1-oxide
m-CPBA>2.2This compound 1,1-dioxide
Hydrogen Peroxide / Acetic AcidExcessThis compound 1,1-dioxide
Oxone®ExcessThis compound 1,1-dioxide

Thiophene Ring-Opening Reactions and Skeletal Rearrangements

While less common than functional group interconversions, thiophene rings can undergo ring-opening or skeletal rearrangements under specific, often forcing, conditions. For derivatives containing highly activating groups like trifluoromethyl, such transformations become more plausible. For instance, studies on related fluorinated sulfur heterocycles have shown that strong nucleophiles can induce thiophilic attack, leading to the cleavage of a carbon-sulfur bond and ring opening. researchgate.net Furthermore, photochemical conditions or high temperatures can sometimes initiate skeletal rearrangements in substituted thiophenes, potentially leading to isomeric thiazoles or other heterocyclic systems. nih.gov Although specific documented examples for this compound are scarce, its inherent ring strain and the electronic push-pull nature of its substituents suggest a potential for such reactivity pathways, which could be exploited for the synthesis of novel molecular scaffolds.

Mechanistic Investigations of Thiophene Ring-Opening Pathways

The cleavage of the thiophene ring is a complex process that can be initiated through several chemical pathways, including nucleophilic, electrophilic, thermal, or photochemical means. The specific substituents on the thiophene core play a crucial role in determining the favored mechanism. For a molecule like this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack.

Nucleophile-Induced Ring-Opening:

One of the more common methods for thiophene ring-opening involves the use of strong nucleophiles. For thiophenes bearing electron-withdrawing groups, nucleophilic attack can lead to the formation of a Meisenheimer-type intermediate, which can subsequently undergo ring cleavage.

In a general sense, the reaction of a substituted thiophene with a potent nucleophile, such as an organolithium reagent or a strong base, can initiate the ring-opening cascade. For instance, studies on dithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents have shown that the nucleophilicity of the attacking species and steric factors significantly influence the efficiency of the ring-opening process. beilstein-journals.org Electron-donating groups on the aryllithium reagent were found to enhance the reaction yield, indicating that a more potent nucleophile is more effective at initiating ring cleavage. beilstein-journals.org

While direct experimental data for this compound is scarce, a hypothetical pathway with a generic nucleophile (Nu⁻) could proceed as follows:

Initial Attack: The nucleophile could attack one of the carbon atoms of the thiophene ring. The presence of the electron-withdrawing trifluoromethyl group would make the adjacent carbon atoms more electrophilic.

Intermediate Formation: This attack would lead to the formation of an anionic intermediate.

Ring Cleavage: Subsequent electronic rearrangement would result in the cleavage of a carbon-sulfur bond, leading to an open-chain thiolate species.

The regioselectivity of the initial nucleophilic attack would be a critical factor, influenced by the electronic and steric effects of both the chloro and trifluoromethyl substituents.

Computational Insights into Thiophene Stability and Reactivity:

Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the reactivity of heterocyclic compounds. researchgate.netresearchgate.net Such studies on fused thiophene systems have been used to understand their electronic structure and predict their behavior in various chemical environments. researchgate.netresearchgate.net For this compound, DFT calculations could elucidate the electron distribution within the ring, identify the most likely sites for nucleophilic or electrophilic attack, and model the energy barriers associated with different ring-opening pathways.

Photoinduced Ring-Opening:

Theoretical studies on furan, a related five-membered heterocycle, have detailed photoinduced ring-opening as a significant decay channel for its excited states. aip.org This process is often an intermediate step in photoisomerization reactions. aip.org Similar mechanisms have been proposed for thiophene, where ultrafast decay of its lowest excited state has been attributed to ring-opening. aip.org It is plausible that this compound could also undergo photochemical ring-opening upon absorption of UV light, proceeding through excited states leading to C-S bond cleavage.

The following table provides a hypothetical summary of potential ring-opening pathways and the key factors influencing them, based on general principles of thiophene chemistry.

Pathway Type Initiating Agent/Condition Key Influencing Factors Potential Intermediates Plausible Ring-Opened Products
NucleophilicStrong Nucleophiles (e.g., RLi, NaNH₂)- Nucleophile strength- Solvent polarity- Temperature- Electronic effects of substituents (CF₃, Cl)Meisenheimer-type adducts, anionic open-chain speciesFunctionalized thiolates, unsaturated nitriles (if applicable)
ElectrophilicStrong Electrophiles (under harsh conditions)- Electrophile strength- Superacidic mediaSigma-complex (Wheland intermediate)Ring-opened sulfonated or nitrated products (highly speculative)
PhotochemicalUV Irradiation- Wavelength of light- Presence of photosensitizersExcited singlet or triplet states, diradical speciesIsomeric open-chain sulfur-containing compounds
ThermalHigh Temperatures- Thermal stability of the thiophene ring- Presence of catalystsRadical speciesFragmentation products, rearranged isomers

It is important to reiterate that the mechanistic details for the ring-opening of this compound specifically are not well-documented. The pathways described above are extrapolations from the known chemistry of other substituted thiophenes and related heterocyclic systems. Further dedicated experimental and computational research is necessary to fully elucidate the transformative chemistry of this particular compound.

Computational Chemistry and Mechanistic Elucidation in 2 Chloro 3 Trifluoromethyl Thiophene Research

Theoretical Studies on Molecular Structure and Electronic Properties of Trifluoromethylthiophenes

Theoretical studies, primarily employing Density Functional Theory (DFT), are fundamental in characterizing the molecular structure and electronic properties of trifluoromethyl-substituted thiophenes. These studies provide detailed information on geometric parameters like bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, DFT calculations on thiophene (B33073) derivatives have been used to determine optimized molecular structures and predict the energies of individual molecular orbitals. mdpi.com

The electronic properties of these molecules are often described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. montclair.edu A larger gap suggests higher stability and lower reactivity. In studies of thiophene derivatives, the HOMO is often located over the thiophene ring and the thioether group, while the LUMO is typically situated on the heterocyclic ring system. mdpi.com

Below is an illustrative table of computed electronic properties for a substituted thiophene derivative, showcasing the type of data generated in theoretical studies.

PropertyCalculated Value (a.u.)
HOMO Energy-0.25
LUMO Energy-0.08
HOMO-LUMO Energy Gap (ΔE)0.17
Ionization Potential (I)0.25
Electron Affinity (A)0.08
Electronegativity (χ)0.165
Hardness (η)0.085
Softness (S)11.76
Electrophilicity Index (ω)0.16

Note: This table is illustrative and based on general findings for substituted thiophenes, not specific to 2-chloro-3-trifluoromethyl-thiophene.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are powerful tools for elucidating the intricate details of chemical reaction mechanisms. nbinno.comnih.gov These methods allow researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways. sigmaaldrich.comnih.gov By calculating the energy barriers associated with different routes, chemists can predict reaction outcomes and design more efficient synthetic strategies. acs.org

For reactions involving trifluoromethylated thiophenes, computational analysis can shed light on the step-by-step processes. montclair.edu For example, in trifluoromethylation reactions, computational studies can identify the key intermediates and transition states involved in the formation of the C-CF3 bond. montclair.edu The artificial force induced reaction (AFIR) method is one such computational technique used to explore chemical reaction pathways comprehensively. sigmaaldrich.com

Influence of Trifluoromethyl and Halogen Substituents on Reactivity Profiles

The presence of both a trifluoromethyl group and a halogen atom, such as chlorine, on a thiophene ring dramatically influences its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. nih.gov This effect is due to the high electronegativity of the fluorine atoms. Conversely, the chlorine atom, while also electron-withdrawing through its inductive effect, can participate in directing electrophilic attack due to its lone pairs of electrons.

The interplay of these electronic effects determines the regioselectivity of reactions. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the -CF3 group can activate the ring towards attack, particularly at positions ortho and para to it. The chlorine atom can act as a leaving group in such reactions.

Computational studies, particularly the analysis of electrostatic potential maps and frontier orbital densities, can predict the most likely sites for electrophilic and nucleophilic attack. These studies have shown that electron-withdrawing groups generally decrease the reactivity of aromatic rings towards electrophiles but can enhance their susceptibility to nucleophiles. clockss.org

Computational Modeling of Reactive Intermediates (e.g., CF3-substituted Carbocations)

The stability and structure of reactive intermediates are often the determining factors in the outcome of a chemical reaction. Computational modeling provides a means to study these transient species, which are often too short-lived to be observed directly by experimental methods. In reactions involving trifluoromethyl-substituted thiophenes, carbocation intermediates can play a crucial role.

The trifluoromethyl group is known to be strongly destabilizing to an adjacent carbocation due to its powerful electron-withdrawing inductive effect. Computational studies can quantify this destabilization energy and predict the geometry of the carbocation. This information is vital for understanding reaction pathways where such intermediates are formed. For instance, in electrophilic transformations promoted by strong acids, the reaction pathway is dependent on the structure and stability of the intermediate cationic species. mdpi.com

By modeling these reactive intermediates, chemists can gain a clearer picture of the reaction mechanism and make informed predictions about the products that will be formed. This predictive power is a significant advantage of using computational chemistry in the study of complex organic molecules.

Advanced Applications and Synthetic Utility of 2 Chloro 3 Trifluoromethyl Thiophene in Materials Science and Organic Synthesis

Role as a Precursor for Advanced Organic Materials

2-Chloro-3-trifluoromethyl-thiophene serves as a critical starting material for the synthesis of advanced organic materials, particularly those with applications in organic electronics. The presence of both a chloro and a trifluoromethyl substituent on the thiophene (B33073) ring creates a unique electronic profile, influencing the properties of resulting materials. The trifluoromethyl group, being a strong electron-withdrawing group, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene unit. This modulation of electronic properties is a key strategy in the design of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The chloro substituent at the 2-position provides a reactive handle for further functionalization through various cross-coupling reactions. This allows for the precise construction of larger conjugated systems, where the electronic influence of the trifluoromethyl group can be propagated throughout the molecule. The combination of these features makes this compound a highly valuable precursor for creating bespoke organic materials with tailored electronic characteristics.

Integration into Polymeric and Conductive Systems (e.g., Polythiophene Derivatives)

Polythiophenes are a well-established class of conducting polymers with a wide range of applications. wikipedia.org The properties of polythiophenes can be finely tuned by the introduction of substituents on the thiophene ring. nih.gov The incorporation of this compound into polymeric structures is a promising strategy for developing new conductive materials with enhanced performance.

The electron-withdrawing nature of the trifluoromethyl group is expected to have a profound impact on the properties of the resulting polymer. Research on other trifluoromethyl-substituted polythiophenes has shown that this group can lead to deeper HOMO energy levels, which can improve the open-circuit voltage in organic solar cells. mdpi.com Furthermore, the introduction of fluorine atoms can enhance the stability and solubility of the polymer.

The polymerization of this compound can be envisioned through several methods, including chemical oxidative polymerization or transition metal-catalyzed cross-coupling reactions like Stille or Suzuki polymerization. researchgate.netpkusz.edu.cn In such a polymer, the repeating unit would possess a unique combination of electronic and steric properties, potentially leading to novel macromolecular architectures and charge transport characteristics.

Table 1: Potential Impact of this compound Incorporation on Polythiophene Properties

PropertyExpected Effect of 3-Trifluoromethyl GroupRationale
HOMO Energy Level Lowering (Deeper HOMO)The strong electron-withdrawing nature of the CF3 group stabilizes the HOMO level. mdpi.com
Band Gap Potentially widerThe CF3 group can influence the electronic structure, often leading to a larger energy gap between the HOMO and LUMO. mdpi.com
Solubility Increased in some organic solventsFluorinated substituents can enhance solubility, aiding in the solution-processing of the polymer. nih.gov
Thermal Stability IncreasedThe C-F bond is strong, which can contribute to the overall thermal stability of the polymer. nih.gov
Conductivity VariableThe effect on conductivity is complex and depends on factors like polymer regioregularity and morphology. wikipedia.org

Strategic Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the chloro substituent at the 2-position of this compound makes it an excellent building block for the synthesis of a wide array of more complex heterocyclic scaffolds. This position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. organic-chemistry.orgnsf.gov

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or other heteroaryl groups at the 2-position. nsf.govnih.gov Similarly, Stille coupling offers another versatile method for creating new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgharvard.edu These reactions would allow for the construction of extended π-conjugated systems containing the trifluoromethyl-thiophene moiety, which are of interest for their optical and electronic properties.

Furthermore, the chloro group can potentially be displaced by various nucleophiles, opening up pathways to a diverse range of substituted thiophenes. Research on the analogous 2-fluoro-3-trifluoromethylthiophene has shown that the halogen at the 2-position is readily displaced by nucleophiles, suggesting a similar reactivity for the chloro-derivative. clockss.org This reactivity enables the introduction of a variety of functional groups, further expanding the synthetic utility of this compound in the creation of novel heterocyclic structures for applications in medicinal chemistry and materials science.

Table 2: Potential Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-Miyaura Coupling Arylboronic acid or esterPd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)2-Aryl-3-trifluoromethyl-thiophene
Stille Coupling Organostannane (e.g., Aryl-SnBu3)Pd catalyst (e.g., Pd(PPh3)4)2-Aryl-3-trifluoromethyl-thiophene
Heck Coupling AlkenePd catalyst, Base2-Alkenyl-3-trifluoromethyl-thiophene
Sonogashira Coupling Terminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-3-trifluoromethyl-thiophene
Buchwald-Hartwig Amination AminePd catalyst, Ligand, Base2-Amino-3-trifluoromethyl-thiophene

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

Reaction TypeCatalystSolventTemp (°C)Yield (%)Reference
Cross-CouplingPd-PEPPSI-SIPrTHF6087
AcylationN/ACH2Cl2Reflux67

Q. Table 2. Key Spectroscopic Benchmarks

TechniqueCharacteristic SignalCompound ExampleReference
1H NMRδ 6.81–7.20 (thiophene H)C34H45Cl2S4
IR1549 cm⁻¹ (C=C)Tetrahydrobenzothiophene
HRMSm/z 651.1778C34H45Cl2S4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.